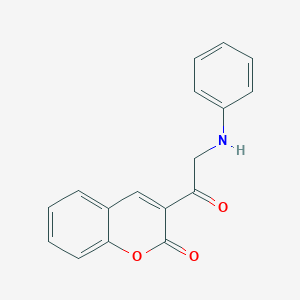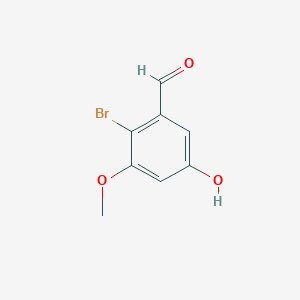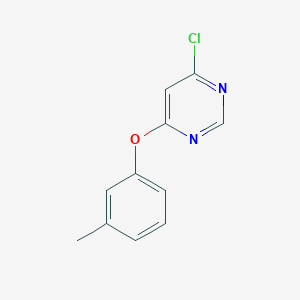
4-(m-Tolyloxy)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(m-Tolyloxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound this compound is characterized by the presence of a chloropyrimidine core substituted with a m-tolyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyloxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(m-Tolyloxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl or styrene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling Reactions: Biaryl or styrene derivatives
Applications De Recherche Scientifique
4-(m-Tolyloxy)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-(m-Tolyloxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyrimidine: Lacks the m-tolyloxy group, making it less hydrophobic and potentially less active in certain biological assays.
4-(m-Tolyloxy)pyrimidine: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
6-Chloropyrimidine: Lacks the m-tolyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness
4-(m-Tolyloxy)-6-chloropyrimidine is unique due to the presence of both the m-tolyloxy group and the chlorine atom, which together influence its chemical reactivity, solubility, and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
4-chloro-6-(3-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 |
Clé InChI |
LWLIKTNTEGLOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)
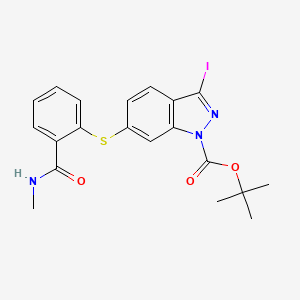
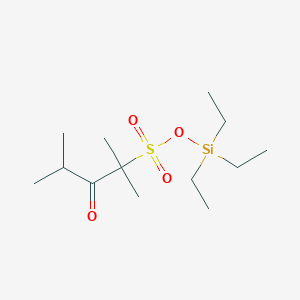
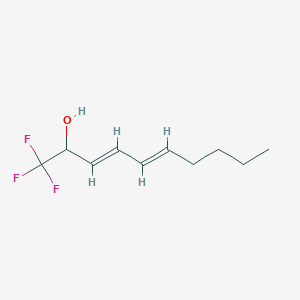
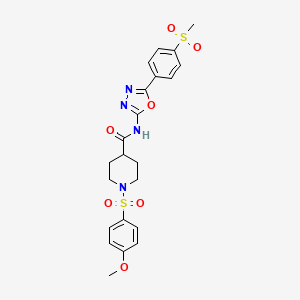
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
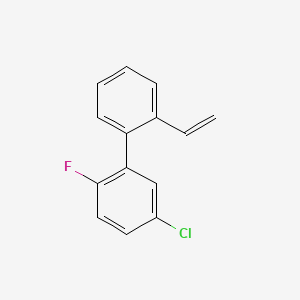
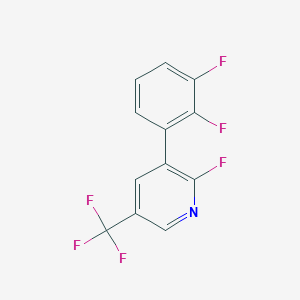
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
